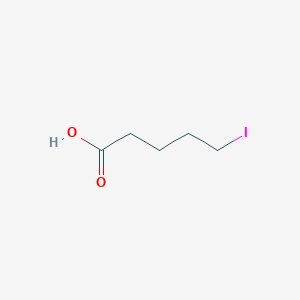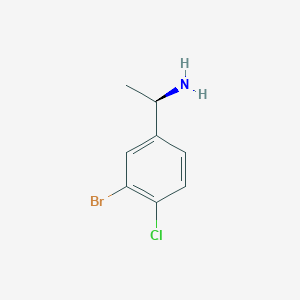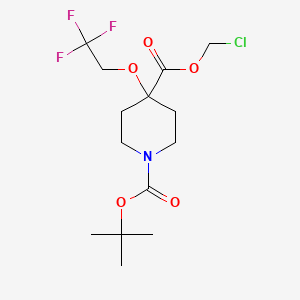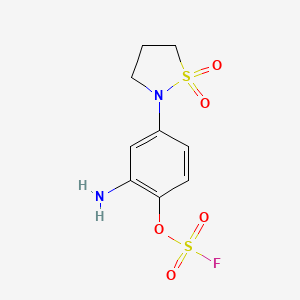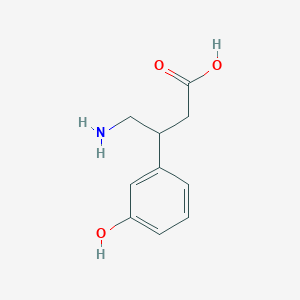
3-Amino-2-(3-nitrophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O4. It is a derivative of propanoic acid, featuring an amino group and a nitrophenyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-nitrophenyl)propanoic acid typically involves the reaction of malonic acid with 3-nitrobenzaldehyde. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis . The general reaction conditions involve:
Condensation: Malonic acid reacts with 3-nitrobenzaldehyde in the presence of a base such as sodium ethoxide.
Reduction: The intermediate product is then reduced using a reducing agent like hydrogen in the presence of a palladium catalyst.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory synthesis to industrial levels.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(3-nitrophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-Amino-2-(3-aminophenyl)propanoic acid.
Substitution: Formation of substituted amino acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(3-nitrophenyl)propanoic acid is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein engineering.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The amino and nitrophenyl groups allow it to participate in various biochemical pathways. For instance, it can act as a substrate for enzymes that catalyze amino acid transformations. The nitrophenyl group can also interact with aromatic binding sites in proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-3-(2-nitrophenyl)propanoic acid
- 3-Amino-3-(4-nitrophenyl)propanoic acid
- 3-Amino-2-(4-nitrophenyl)propanoic acid
Uniqueness
3-Amino-2-(3-nitrophenyl)propanoic acid is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
1263282-75-2 |
|---|---|
Molekularformel |
C9H10N2O4 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
3-amino-2-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O4/c10-5-8(9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) |
InChI-Schlüssel |
VODQZOBRLBSVGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis](/img/structure/B13553102.png)
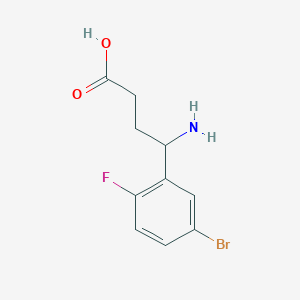
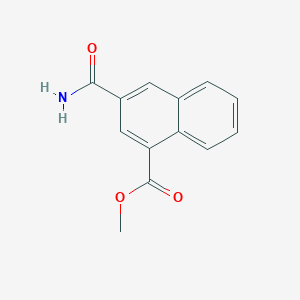
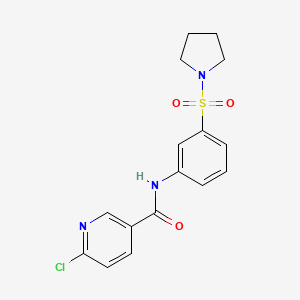
![4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenylsulfurofluoridate](/img/structure/B13553127.png)
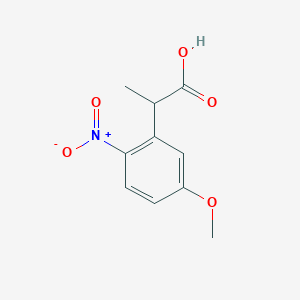

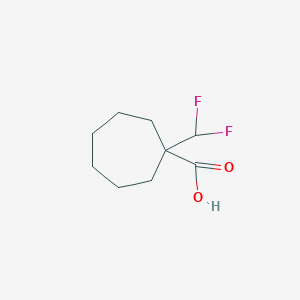
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)
